molecular formula C32H20F2N8O2 B4295101 6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4295101
M. Wt: 586.5 g/mol
InChI Key: OGMRHIAQPIJOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile] is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and amino groups in its structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile] typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile and a suitable catalyst under reflux conditions to form the pyrano[2,3-c]pyrazole core. The final step involves the coupling of this core with 1,4-phenylenediamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile] undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile groups can be reduced to primary amines.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.

Mechanism of Action

The mechanism of action of 4,4’-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl and amino groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(1,4-phenylene)bis(2,2’:6’,2’'-terpyridine)
  • 4,4’-(1,3-phenylenedioxy)dianiline
  • 4,4’-(dimethylmethylene)bis(2,6-dimethylphenol)

Uniqueness

4,4’-(1,4-phenylene)bis[6-amino-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile] stands out due to its unique combination of fluorophenyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-amino-4-[4-[6-amino-5-cyano-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20F2N8O2/c33-19-9-5-17(6-10-19)27-25-23(21(13-35)29(37)43-31(25)41-39-27)15-1-2-16(4-3-15)24-22(14-36)30(38)44-32-26(24)28(40-42-32)18-7-11-20(34)12-8-18/h1-12,23-24H,37-38H2,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMRHIAQPIJOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N)C5C(=C(OC6=NNC(=C56)C7=CC=C(C=C7)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20F2N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 3
6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 4
6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 5
6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 6
6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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